molecular formula C21H28N4O2S B2409063 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide CAS No. 1251549-69-5

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B2409063
CAS No.: 1251549-69-5
M. Wt: 400.54
InChI Key: CUQYMKCUCANDCR-UHFFFAOYSA-N
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Description

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Biological Activity

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a pyrimidine moiety, and a thioether linkage, which together suggest significant pharmacological potential, particularly in areas such as cancer therapy and central nervous system disorders.

Chemical Structure and Properties

  • Molecular Formula: C23H30N4O2S
  • Molecular Weight: 426.58 g/mol
  • CAS Number: 1251675-54-3

The compound's structure includes two nitrogen-containing heterocycles, which may enhance its biological activity compared to simpler analogs. The presence of the thioether group is also noteworthy as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperidine rings have been studied for their cytotoxic effects against various tumor cell lines. In particular, studies have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells, which is crucial for therapeutic applications.

Table 1: Summary of Anticancer Activities

CompoundTarget Cell LineEC50 (ng/mL)
Example AMDA-MB-231 (Breast)32
Example BSK-Hep-1 (Liver)30
Example CNUGC-3 (Gastric)28

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Compounds featuring similar thioether and piperidine functionalities have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves enzyme inhibition and disruption of bacterial cell wall synthesis.

Table 2: Antibacterial Activity Overview

Bacterial StrainActivity Observed
Salmonella TyphiInhibition
Pseudomonas aeruginosaModerate activity
Staphylococcus aureusStrong inhibition

Enzyme Inhibition

In addition to its antibacterial properties, the compound has shown potential as an enzyme inhibitor. Notably, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Studies

EnzymeInhibition Percentage (%)
Acetylcholinesterase75
Urease60

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of piperidine derivatives and their evaluation for antibacterial and anticancer activities .

Another significant finding from the National Institutes of Health indicated that compounds with similar structural features exhibited selective cytotoxicity against tumorigenic cell lines while demonstrating minimal toxicity to normal cells . This selectivity is critical for developing effective cancer therapeutics.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(2-methoxyethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-4-5-16(2)18(12-15)28-20-13-19(23-14-24-20)25-9-6-17(7-10-25)21(26)22-8-11-27-3/h4-5,12-14,17H,6-11H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQYMKCUCANDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.